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Compound of Interest

Compound Name: **1,3-Benzoxazol-6-amine**

Cat. No.: **B068429**

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Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, the benzoxazole scaffold has emerged as a "privileged" heterocyclic motif, frequently appearing in potent and selective kinase inhibitors due to its unique structural and electronic properties.^{[1][2][3][4]} This document serves as a detailed application note for researchers, scientists, and drug development professionals on the strategic utilization of **1,3-Benzoxazol-6-amine** as a versatile starting material for the synthesis of next-generation kinase inhibitors. We provide an in-depth analysis of its chemical properties, field-proven synthetic protocols, and insights into structure-activity relationships (SAR) to guide rational drug design.

The Benzoxazole Scaffold: A Privileged Core in Kinase Inhibition

The benzoxazole ring system, an aromatic structure composed of a fused benzene and oxazole ring, is a recurring feature in numerous biologically active compounds and approved pharmaceuticals.^{[2][5][6]} Its planarity and ability to participate in hydrogen bonding and π -stacking interactions make it an ideal anchor for binding within the ATP-pocket of various kinases.^[7] **1,3-Benzoxazol-6-amine**, in particular, offers a strategic advantage by presenting a nucleophilic primary amine on the core scaffold, providing a reactive handle for diverse

chemical modifications and library synthesis. This allows for the systematic exploration of chemical space to achieve desired potency, selectivity, and pharmacokinetic properties.

Physicochemical & Safety Profile of 1,3-Benzoxazol-6-amine

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Table 1: Properties of 1,3-Benzoxazol-6-amine

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ N ₂ O	[8][9]
Molecular Weight	134.14 g/mol	[8][9]
CAS Number	177492-52-3	[10][11]
Appearance	Solid	[8][9]
InChI Key	ZJYIRVSPPOOPCL-UHFFFAOYSA-N	[8][9]
SMILES	Nc1ccc2ncoc2c1	[8][9]

Safety & Handling: According to available safety data sheets, **1,3-Benzoxazol-6-amine** is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[8][9]

- Hazard Statements: H302, H319[8][9]
- Precautionary Measures: P264, P270, P280, P301+P312, P305+P351+P338[8][9]
- Storage: Store in a well-ventilated, dry place, typically at 2-8°C, under an inert atmosphere. [11]

Researchers must consult the full Safety Data Sheet (SDS) before handling this chemical and perform all manipulations in a well-ventilated fume hood while wearing appropriate Personal

Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[\[12\]](#)

Core Synthetic Methodologies & Protocols

The primary utility of **1,3-Benzoxazol-6-amine** in kinase inhibitor synthesis lies in the reactivity of its 6-amino group. This section details three fundamental, high-yield transformations used to elaborate this core into complex molecular architectures.

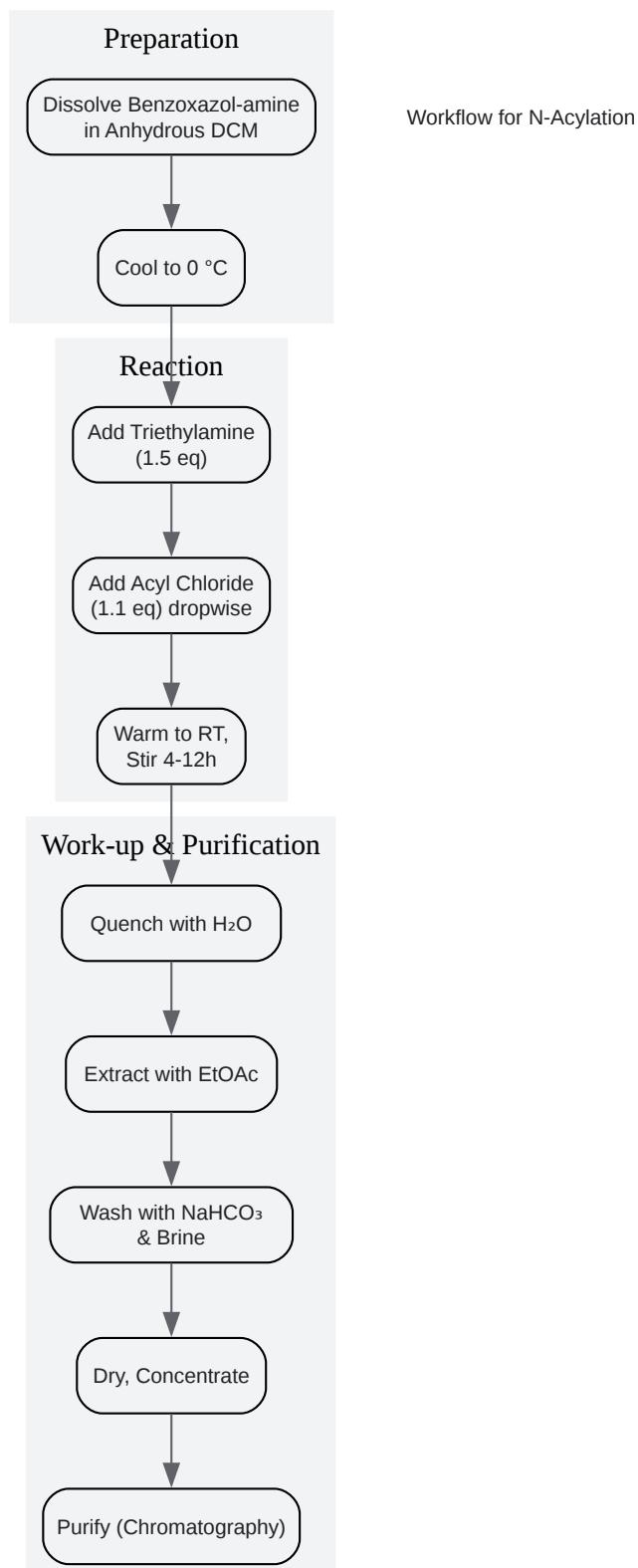
Protocol 1: N-Acylation for Amide Bond Formation

Scientific Rationale: The formation of an amide bond is one of the most robust and common strategies for linking the benzoxazole core to other pharmacophoric fragments. This reaction is typically high-yielding and tolerant of a wide range of functional groups. The use of an acyl chloride or anhydride with a non-nucleophilic base is a standard and effective method.[\[13\]](#)[\[14\]](#) The base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), acts as a scavenger for the hydrochloric acid generated, preventing protonation of the starting amine and driving the reaction to completion.[\[15\]](#)[\[16\]](#)

Detailed Step-by-Step Protocol:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **1,3-Benzoxazol-6-amine** (1.0 eq).
- **Solvent Addition:** Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)) to a concentration of approximately 0.1-0.5 M.
- **Cooling:** Cool the stirred solution to 0 °C using an ice-water bath. This is done to control the initial exotherm of the reaction.
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (1.5 eq) or DIPEA (1.5 eq), to the solution.
- **Acyling Agent Addition:** Add the desired acyl chloride (1.1 eq), dissolved in a small amount of the reaction solvent, dropwise to the mixture over 15-20 minutes.

- Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Work-up:
 - Quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
 - Wash the combined organic layers sequentially with a saturated aqueous sodium bicarbonate (NaHCO_3) solution (to remove excess acid) and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[15]



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N-Acylation Experimental Workflow

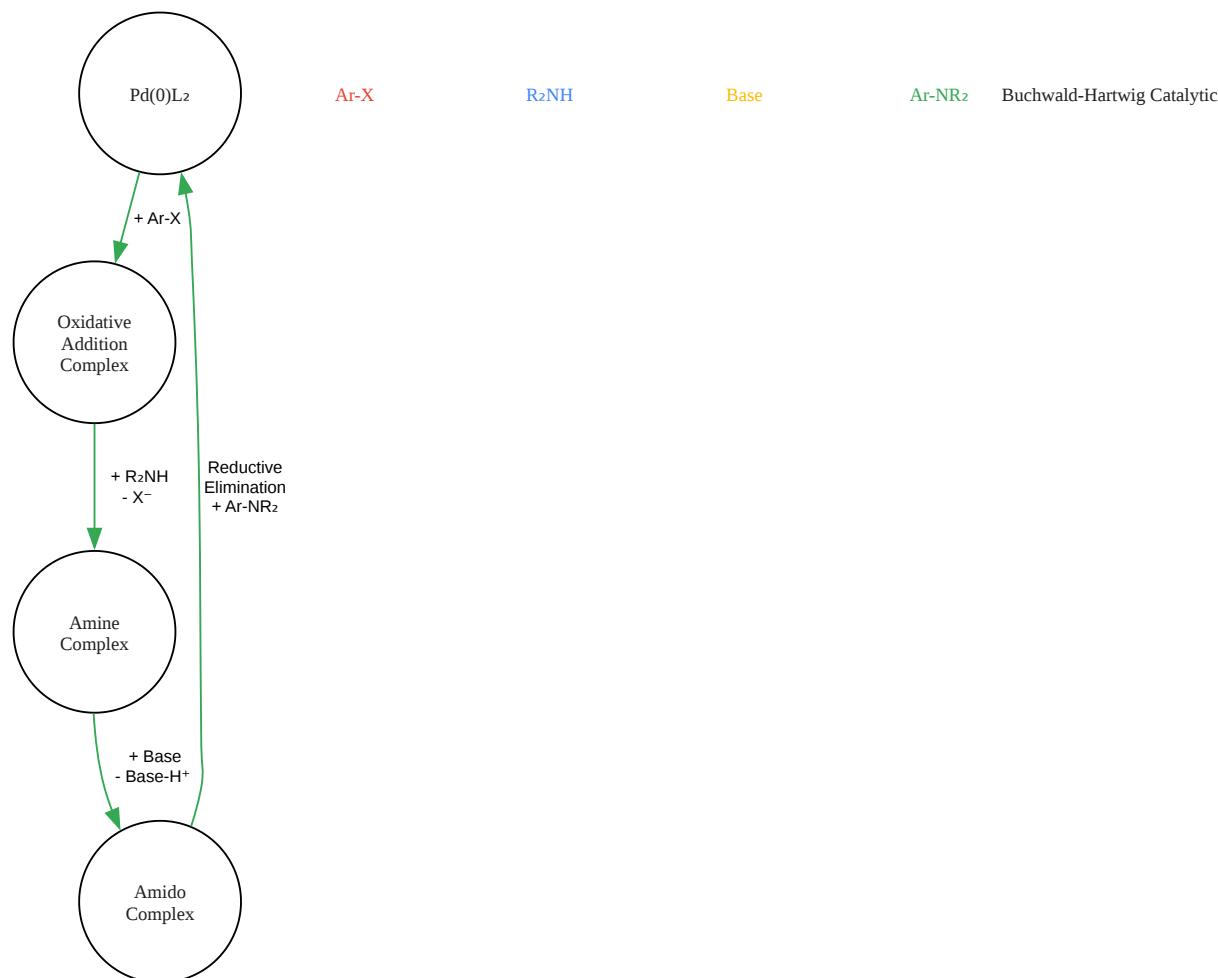
Protocol 2: Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.^[17] It enables the coupling of the 6-amino group with aryl or heteroaryl halides, which are often inaccessible via traditional nucleophilic aromatic substitution. The reaction's success hinges on the use of a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).^[18] These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination of the product, which forms the C-N bond.^[17] ^[19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.^[20]

Detailed Step-by-Step Protocol:

- **Reaction Setup:** To an oven-dried Schlenk flask or microwave vial, add the aryl/heteroaryl halide (1.0 eq), **1,3-Benzoxazol-6-amine** (1.2 eq), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq).
- **Catalyst Addition:** Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%).
- **Inert Atmosphere:** Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
- **Solvent Addition:** Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
- **Heating:** Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.
- **Monitoring:** Monitor the reaction by TLC or LC-MS.
- **Work-up:**
 - Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
 - Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
 - Wash the filtrate with water and brine.

- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, concentrate, and purify the residue by flash column chromatography.



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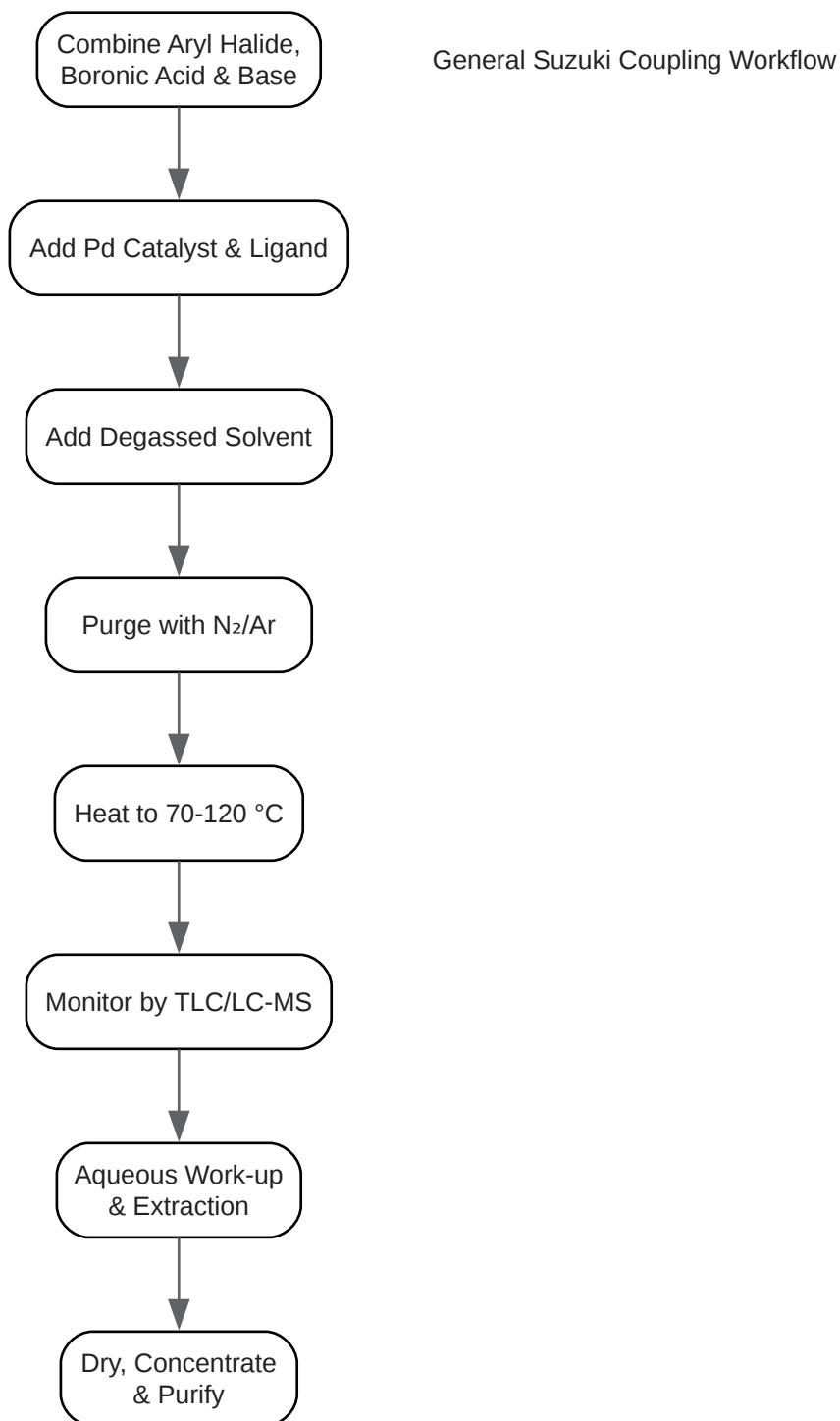
Buchwald-Hartwig Catalytic Cycle

Protocol 3: Suzuki-Miyaura Cross-Coupling

Scientific Rationale: While the primary focus is the amine at the 6-position, the benzoxazole scaffold itself can be modified. If a halogen (e.g., Br, I) is installed on the benzoxazole ring (for instance, at the 2-position via a separate synthetic step), the Suzuki-Miyaura reaction becomes an invaluable tool for C-C bond formation.^[21] This palladium-catalyzed reaction couples the halogenated benzoxazole with an organoboron reagent (typically a boronic acid).^[22] It is exceptionally versatile for creating biaryl structures, which are common motifs in kinase inhibitors that occupy adjacent pockets in the ATP-binding site.

Detailed Step-by-Step Protocol (for a hypothetical 2-bromo-benzoxazol-6-amine derivative):

- **Reaction Setup:** In a reaction vessel, combine the halogenated benzoxazole derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K_2CO_3 , K_3PO_4 , or Cs_2CO_3 , 2.0-3.0 eq).^[21]
- **Catalyst/Ligand Addition:** Add the palladium catalyst (e.g., $Pd(PPh_3)_4$ or $Pd(OAc)_2$ with a ligand like SPhos, 1-5 mol%).^[23]
- **Inert Atmosphere:** Purge the sealed vessel with an inert gas (Argon or Nitrogen).
- **Solvent Addition:** Add an anhydrous, degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/ H_2O , Toluene/ H_2O , or DMF) is commonly used.^[21]
- **Heating:** Heat the mixture to 70-120 °C and stir for 2-24 hours.
- **Monitoring:** Monitor reaction progress by TLC or LC-MS.
- **Work-up:**
 - After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.^{[21][23]}
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, concentrate, and purify by column chromatography.^[21]



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General Suzuki Coupling Workflow

Application in Kinase Inhibitor Design: Case Studies & SAR

The synthetic protocols described above are instrumental in generating libraries of benzoxazole derivatives for screening against various kinases. By systematically modifying the groups attached to the 6-amino position, researchers can probe the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.[\[24\]](#)[\[25\]](#)

Table 2: Examples of Kinase Inhibitors Incorporating the Benzoxazole Scaffold

Target Kinase(s)	Compound Series / Example	Key Synthetic Approach	Representative Potency (IC ₅₀)	Source(s)
Aurora B Kinase	Substituted benzoxazole analogs	N-Acylation, Amide coupling	e.g., Compound 13q: 11 nM	[26]
VEGFR-2 / c-Met	Piperidinyl-based benzoxazoles	N-Alkylation, Amide coupling	e.g., Compound 11b: 0.145 μM (VEGFR-2), 0.181 μM (c-Met)	[27] [28]
c-Met Kinase	Aminopyridine-substituted benzoxazoles	C-N Cross-coupling	e.g., Compound 24: 4 nM	[29]
Various (Multi-targeted)	Amino benzoxazole derivatives	Varied (library synthesis)	Broad activity against EGFR, HER2, PI3K	[7]

Structure-Activity Relationship (SAR) Insights:

- Linker and Terminal Group: Studies on Aurora B inhibitors revealed that the nature and length of the linker attached to the benzoxazole core, as well as the terminal substituents, play a critical role in inhibitory potency.[\[26\]](#)

- Halogen Substitution: The presence and position of halogen atoms on appended aromatic rings can significantly enhance binding affinity, often through specific interactions within the kinase active site.[26]
- Multi-Targeting: The benzoxazole scaffold is well-suited for developing multi-targeted agents. For example, derivatives have been designed to simultaneously inhibit VEGFR-2 and c-Met, two key kinases in tumor angiogenesis and metastasis.[27][28] This dual inhibition can be a powerful strategy to overcome drug resistance.
- Lipophilicity and Substitution: The antiproliferative activity of benzoxazole derivatives is often enhanced by the presence of lipophilic groups and substituents at the 6-position of the core ring structure.[30]

Conclusion and Future Outlook

1,3-Benzoxazol-6-amine stands out as a high-value, versatile building block for the synthesis of novel kinase inhibitors. Its straightforward reactivity through established protocols like N-acylation and Buchwald-Hartwig amination allows for the efficient construction of diverse chemical libraries. The proven success of the benzoxazole scaffold in targeting a range of kinases, including Aurora, VEGFR, and c-Met, underscores its continued importance in medicinal chemistry.[7][26][27][29] Future efforts will likely focus on incorporating this scaffold into more complex modalities, such as covalent inhibitors and targeted protein degraders (e.g., PROTACs), further expanding its impact on the development of precision medicines.

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